Hdac3/6-IN-2

HDAC3 inhibition HDAC6 inhibition isozyme selectivity

HDAC3/6-IN-2 (compound 15, CAS 2417510-17-7) is a rationally-designed hybrid molecule formed by conjugating the 18β-glycyrrhetinic acid derivative CDODA-Me with the pan-HDAC inhibitor Vorinostat (SAHA) through a piperazine linker. Unlike classical active-site inhibitors, this compound functions as a dual degrader of HDAC3 and HDAC6 proteins, leading to elevated acetylation of histone H3 and α-tubulin and subsequent cancer-cell apoptosis.

Molecular Formula C49H67N5O6
Molecular Weight 822.1 g/mol
Cat. No. B12397786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac3/6-IN-2
Molecular FormulaC49H67N5O6
Molecular Weight822.1 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(C=C(C1=O)C#N)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)N6CCN(CC6)C7=CC=C(C=C7)NC(=O)CCCCCCC(=O)NO)C)C)C)C
InChIInChI=1S/C49H67N5O6/c1-44(2)38-18-19-49(7)41(47(38,5)29-32(31-50)42(44)58)37(55)28-35-36-30-46(4,21-20-45(36,3)22-23-48(35,49)6)43(59)54-26-24-53(25-27-54)34-16-14-33(15-17-34)51-39(56)12-10-8-9-11-13-40(57)52-60/h14-17,28-29,36,38,41,60H,8-13,18-27,30H2,1-7H3,(H,51,56)(H,52,57)/t36-,38?,41?,45+,46-,47-,48+,49+/m0/s1
InChIKeyWNAHLDHLRFYMBG-FNXDWWPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDAC3/6-IN-2: A Dual HDAC3/HDAC6 Protein Degrader with Differentiated Antitumor Activity for Research Procurement


HDAC3/6-IN-2 (compound 15, CAS 2417510-17-7) is a rationally-designed hybrid molecule formed by conjugating the 18β-glycyrrhetinic acid derivative CDODA-Me with the pan-HDAC inhibitor Vorinostat (SAHA) through a piperazine linker [1]. Unlike classical active-site inhibitors, this compound functions as a dual degrader of HDAC3 and HDAC6 proteins, leading to elevated acetylation of histone H3 and α-tubulin and subsequent cancer-cell apoptosis [1]. This degrader mechanism fundamentally distinguishes HDAC3/6-IN-2 from simple catalytic inhibitors and positions it as a specialized chemical probe for exploring HDAC protein degradation biology [1].

Why a Generic HDAC3 or HDAC6 Inhibitor Cannot Substitute for HDAC3/6-IN-2


Attempting to substitute HDAC3/6-IN-2 with a generic HDAC3-selective or HDAC6-selective inhibitor ignores two critical mechanistic distinctions. First, HDAC3/6-IN-2 induces degradation of HDAC3 and HDAC6 proteins rather than merely occupying the catalytic site, a property not shared by common catalytic inhibitors such as SAHA, RGFP966, or Tubastatin A [1]. Second, the hybrid structure of HDAC3/6-IN-2 generates a cellular pharmacology that is superior to the simple physical combination of its parent compounds CDODA-Me and SAHA, demonstrating that the covalent linkage is essential for the observed apoptosis induction [1]. These differences mean that procurement of a standard HDAC3 or HDAC6 inhibitor cannot recapitulate the unique degradation-driven efficacy profile of HDAC3/6-IN-2 [1].

Quantitative Evidence Guide: HDAC3/6-IN-2 Differentiation Against Closest Comparators


Dual HDAC3/HDAC6 Enzymatic Inhibition with Measurable Selectivity Over HDAC1 and HDAC2

HDAC3/6-IN-2 shows a dual inhibitory profile with moderate selectivity for HDAC6 (IC50 = 0.368 μM) and HDAC3 (IC50 = 0.635 μM) over HDAC1 (IC50 = 2.512 μM) and HDAC2 (IC50 = 4.830 μM) . This profile differentiates it from pan-HDAC inhibitors such as Vorinostat (SAHA), which potently inhibits HDAC1 (ID50 = 10 nM) and HDAC3 (ID50 = 20 nM) with little subtype discrimination . The selectivity ratios (HDAC1/HDAC6 ≈ 6.8; HDAC2/HDAC6 ≈ 13.1) indicate that HDAC3/6-IN-2 spares Class I HDAC1/2 at concentrations that fully engage HDAC6 and HDAC3 . In contrast, the highly selective HDAC6 inhibitor Tubastatin A (HDAC6 IC50 = 15 nM) exhibits >1000-fold selectivity over HDAC1 but lacks HDAC3 activity entirely [1].

HDAC3 inhibition HDAC6 inhibition isozyme selectivity

HDAC3/HDAC6 Protein Degradation Versus Catalytic Inhibition: Head-to-Head Comparison with SAHA and CDODA-Me

Mechanistic studies directly compared compound 15 (HDAC3/6-IN-2) with its parent molecules Vorinostat (SAHA) and CDODA-Me [1]. While compound 15 was less effective than SAHA at inhibiting total HDAC catalytic activity (IC50 range: 0.368–4.830 μM versus SAHA IC50: 38–166 nM across HDAC1-3,6), it was more effective than CDODA-Me at reducing HDAC3 and HDAC6 protein levels, as demonstrated by Western blot [1]. Critically, compound 15 achieved this protein-level reduction accompanied by upregulation of acetylated H3 and acetylated α-tubulin—direct pharmacodynamic markers of HDAC3 and HDAC6 engagement, respectively [1]. This degradation-centric mechanism is fundamentally absent in SAHA, which acts solely as a competitive inhibitor.

targeted protein degradation HDAC3 degradation HDAC6 degradation

Apoptosis Induction Superiority Over the Physical Combination of Parent Compounds

In a key comparator experiment, compound 15 was directly tested against a 1:1 physical mixture of CDODA-Me and SAHA [1]. Compound 15 was significantly more effective at inducing cancer cell apoptosis than the equimolar combination of its uncoupled parent molecules [1]. This demonstrates that the piperazine-linked hybrid structure confers a gain-of-function beyond simple additivity of the two pharmacophores. The enhanced apoptosis is mechanistically attributed to the simultaneous protein degradation and catalytic inhibition that only the covalently linked hybrid can achieve within the same cellular compartment [1].

cancer cell apoptosis covalent hybrid synergy

Comparison with a High-Potency Dual HDAC3/6 Inhibitor (Compound 25d): Differentiating Degrader from Inhibitor Pharmacology

A potent dual HDAC3/6 inhibitor, compound 25d, reported by Soumyanarayanan et al. (2019), exhibits nanomolar enzymatic IC50 values (HDAC3: 34 nM; HDAC6: 2.6 nM) [1]. These potencies are approximately 18-fold (HDAC3) and 140-fold (HDAC6) stronger than those of HDAC3/6-IN-2 in biochemical assays [1]. However, compound 25d functions as a pure catalytic inhibitor without reported protein degradation activity, whereas HDAC3/6-IN-2 is explicitly characterized as a degrader of HDAC3 and HDAC6 proteins . This functional distinction means that selection between these two compounds should be driven by the experimental goal: enzymatic inhibition (25d) versus protein-level reduction (HDAC3/6-IN-2).

HDAC3/6 dual inhibitor degrader vs inhibitor compound 25d

Optimal Research and Industrial Application Scenarios for HDAC3/6-IN-2


Investigating HDAC3/6 Protein Degradation as a Therapeutic Strategy in Hematological Malignancies

HDAC3/6-IN-2 is ideally suited for proof-of-concept studies exploring whether concomitant degradation of HDAC3 and HDAC6 proteins—rather than catalytic inhibition alone—triggers durable apoptosis in leukemia and lymphoma cells. The compound's demonstrated ability to reduce HDAC3/6 protein levels while upregulating acetylated H3 and α-tubulin [1] provides a clear pharmacodynamic readout for target engagement in hematological cancer models [1].

Differentiating Degrader Pharmacology from Pan-HDAC Inhibition in Solid Tumor Models

Because HDAC3/6-IN-2 spares HDAC1 and HDAC2 at its effective concentration range (HDAC1 IC50 = 2.512 μM; HDAC2 IC50 = 4.830 μM) while degrading HDAC3/6 [1], it serves as a precision tool to dissect the contribution of HDAC1/2 versus HDAC3/6 in solid tumor biology. Comparative studies using HDAC3/6-IN-2 alongside pan-inhibitors like SAHA can delineate which therapeutic effects are degradation-dependent versus catalysis-dependent [1].

Evaluating Covalent Hybrid Advantage in Drug Design and Chemical Biology

HDAC3/6-IN-2 provides a benchmark molecule for medicinal chemistry programs exploring conjugated hybrid degraders. The direct evidence that the covalently linked CDODA-Me–SAHA hybrid outperforms the physical mixture of its components in apoptosis induction [1] validates the hybrid approach and can guide the design of next-generation dual-target protein degraders [1].

Comparative Selectivity Profiling Against HDAC Isoform Panels for Tool Compound Selection

With its well-characterized IC50 profile across HDAC1, HDAC2, HDAC3, and HDAC6 (0.368–4.830 μM) [1], HDAC3/6-IN-2 can be employed as a reference standard in enzymatic screening cascades. Its selectivity fingerprint supports its use as a calibrator when evaluating novel HDAC3/6-targeting compounds, particularly those claiming degradation activity [1].

Quote Request

Request a Quote for Hdac3/6-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.